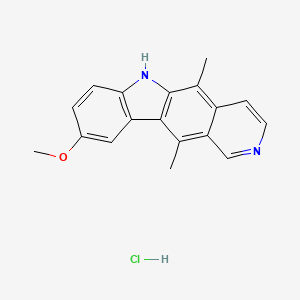
9-Methoxyellipticine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxyellipticine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H17ClN2O and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
Mechanism of Action
9-Methoxyellipticine exhibits significant antibacterial activity against multidrug-resistant (MDR) strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell functions, leading to cell death. The compound has been shown to enhance the effects of conventional antibiotics, suggesting a potential role in combination therapy to combat antibiotic resistance .
In Vitro Studies
Recent studies have demonstrated that 9-methoxyellipticine possesses a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against Escherichia coli and 256 µg/mL against Klebsiella pneumoniae. In contrast, it shows limited effectiveness against Gram-positive bacteria, with MIC values exceeding 2048 µg/mL for both MRSA and Bacillus cereus .
In Vivo Efficacy
In vivo experiments using murine models revealed that treatment with 9-methoxyellipticine resulted in a significant reduction in bacterial loads in lung and kidney tissues, demonstrating its potential as an effective therapeutic agent against MDR infections. The compound also reduced pro-inflammatory factors, indicating its role in modulating immune responses during infections .
Anticancer Applications
Cell Cycle Modulation
9-Methoxyellipticine has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies indicate that it can restore the function of mutant p53 proteins, enhancing the sensitivity of cancer cells to conventional chemotherapeutics such as cisplatin .
Clinical Trials and Efficacy
While clinical trials involving ellipticine derivatives have faced challenges due to solubility issues and toxicity, 9-methoxyellipticine has shown promise in preclinical settings. For instance, it has been evaluated for efficacy against various cancer types, including breast cancer and pancreatic cancer. In some cases, it demonstrated objective response rates in patients with advanced metastatic breast cancer .
Comparative Data on Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Synergistic Effect with Antibiotics |
|---|---|---|
| Shiga-Toxin-Producing E. coli O157 | 512 | Yes |
| MDR Klebsiella pneumoniae | 256 | Yes |
| Methicillin-Resistant Staphylococcus aureus | >2048 | No |
| MDR Bacillus cereus | >2048 | No |
Case Studies
- Antibacterial Efficacy Against MDR Bacteria
- Restoration of p53 Function in Cancer Therapy
特性
CAS番号 |
33698-51-0 |
|---|---|
分子式 |
C18H17ClN2O |
分子量 |
312.8 g/mol |
IUPAC名 |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18;/h4-9,20H,1-3H3;1H |
InChIキー |
JVLJNBLAWPHDDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |
正規SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |
Key on ui other cas no. |
33698-51-0 |
関連するCAS |
10371-86-5 (Parent) |
同義語 |
9-methoxyellipticine 9-methoxyellipticine hydrochloride 9-methoxyellipticine lactate 9-methoxyellipticine lactate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















